Molindone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dopamine Receptor Antagonism and Mental Health

Molindone hydrochloride is classified as a butyrophenone antipsychotic. Its primary mechanism of action involves blocking dopamine D2 receptors in the brain. This action is believed to contribute to its antipsychotic effects. Research is ongoing to understand how this interaction with dopamine receptors might influence other mental health conditions besides schizophrenia, such as bipolar disorder or depression with psychotic features.

[^1] Seeman, Philip (2015). "Antipsychotic Medication Profiles". Schizophrenia Bulletin. 41 (6): 1218–1229. [^2] Eres, R., & Ginzburg, R. (2004). Molindone: An old drug with new potentials. Current Opinion in Investigational Drugs, 5(7), 742-748.

Neuroprotection and Neurodegenerative Diseases

Studies suggest that Molindone hydrochloride might possess neuroprotective properties. This has led to research investigating its potential role in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease [^3, ^4]. The focus is on understanding how Molindone hydrochloride might help protect neurons from damage or promote their survival.

[^3] Youdim, Moussa B. H., et al. (2004). Molindone hydrochloride as a potential neuroprotective agent in Parkinson's disease. Journal of Neural Transmission, 111(12), 1425-1431. [^4] Eres, R., & Ginzburg, R. (2004). Molindone: An old drug with new potentials. Current Opinion in Investigational Drugs, 5(7), 742-748.

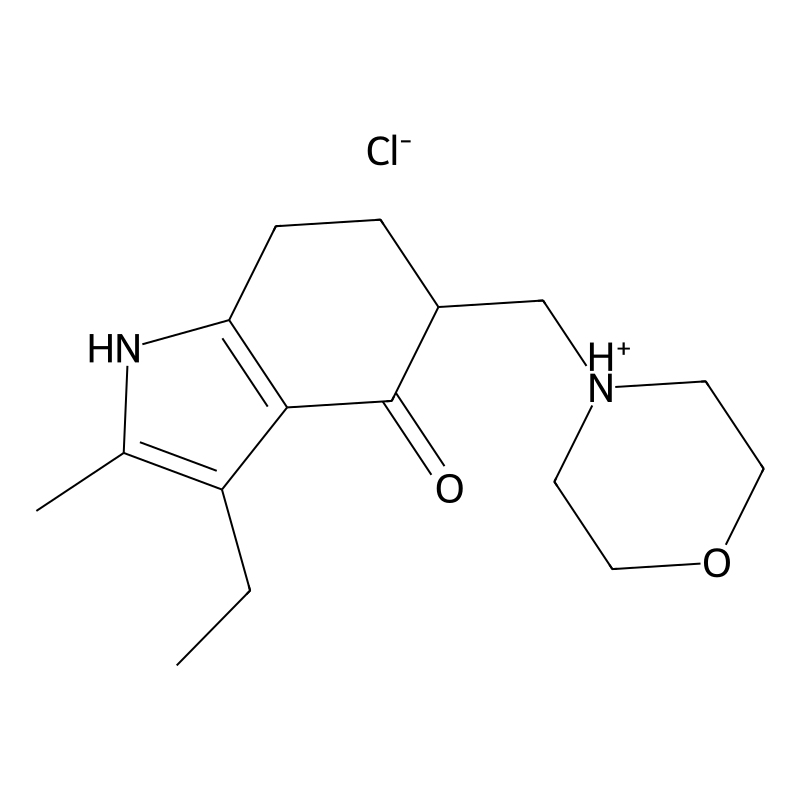

Molindone hydrochloride is an antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. It is a derivative of indole, specifically classified as a dihydroindolone compound. The chemical structure of molindone hydrochloride is represented by the formula C₁₆H₂₄N₂O₂·HCl, with a molecular weight of approximately 312.84 g/mol. The compound is known for its unique pharmacological profile, which distinguishes it from other antipsychotic agents due to its lower affinity for dopamine D2 receptors compared to typical antipsychotics like phenothiazines and butyrophenones .

Molindone hydrochloride acts as an antipsychotic by blocking dopamine D2 and possibly D3 receptors in the brain's mesolimbic system. This dopamine antagonism reduces symptoms like hallucinations and delusions associated with schizophrenia []. Interestingly, unlike some antipsychotics, molindone is associated with weight loss, possibly due to its unique mechanism of action.

Molindone hydrochloride can cause side effects such as drowsiness, movement disorders, and dry mouth []. It can also interact with other medications, so it's crucial to disclose all medications to your doctor before taking molindone hydrochloride [].

Data Availability

Limitations

Molindone hydrochloride was discontinued by its original supplier in 2010 []. While it may still be available from some generic manufacturers, its use has declined.

The fragmentation pattern of molindone includes the formation of ions such as 2-(methylamino)prop-2-en-1-ylium and other derivatives through processes like hydroxylation and dehydrogenation, which are critical for understanding its metabolic fate .

Molindone acts primarily as an antagonist at dopamine D2 receptor sites within the reticular limbic system of the brain, leading to a reduction in dopaminergic activity associated with psychotic symptoms. Its mechanism also involves antagonism at serotonin receptors (5-HT2B), which may contribute to its therapeutic effects . Unlike many antipsychotics, molindone has been associated with weight loss rather than weight gain, making it unique among its class .

The synthesis of molindone hydrochloride typically involves a Mannich reaction, combining an oximinoketone with formaldehyde and morpholine. This reaction yields the desired indole derivative through a series of condensation steps that form the core structure of molindone . The process can be summarized as follows:

- Starting Materials: Oximinoketone, formaldehyde, and morpholine.

- Reaction Conditions: The reaction is conducted under controlled temperature and pH to facilitate the formation of the indole structure.

- Purification: The product is purified through crystallization or chromatography techniques to isolate molindone hydrochloride.

Molindone hydrochloride is primarily utilized in psychiatric medicine for managing schizophrenia and other psychotic disorders. Its unique receptor binding profile allows it to alleviate symptoms such as hallucinations and delusions while minimizing some side effects commonly associated with other antipsychotics . Additionally, it has been explored for potential use in treating aggressive behavior in conduct disorders due to its calming effects on hyperactivity and aggression .

Research indicates that molindone interacts with various neurotransmitter systems beyond dopamine, including serotonin receptors. This broad receptor activity suggests potential interactions with other medications affecting these pathways. Clinical data show that molindone may have fewer extrapyramidal side effects compared to traditional antipsychotics, although it still carries risks typical of antipsychotic treatment such as sedation and metabolic changes . Interaction studies highlight the importance of monitoring for adverse effects when combined with other central nervous system agents.

| Compound Name | Class | Dopamine Receptor Affinity | Notable Features |

|---|---|---|---|

| Molindone hydrochloride | Typical/Atypical | Low affinity for D2 | Associated with weight loss; unique receptor profile |

| Haloperidol | Typical | High affinity for D2 | Commonly used; higher risk of extrapyramidal symptoms |

| Clozapine | Atypical | Moderate affinity for D2 | Effective for treatment-resistant schizophrenia; risk of agranulocytosis |

| Risperidone | Atypical | Moderate affinity for D2 | Commonly prescribed; can cause metabolic syndrome |

| Olanzapine | Atypical | Moderate affinity for D2 | Known for weight gain; effective against mood disorders |

Unique Characteristics- Receptor Binding: Molindone has a significantly lower affinity for dopamine receptors compared to many typical antipsychotics.

- Weight Management: It is one of the few antipsychotics associated with weight loss rather than gain.

- Metabolic Profile: The extensive metabolism resulting in numerous active metabolites may contribute to its efficacy and side effect profile.

Molindone hydrochloride demonstrates distinctive solubility characteristics that significantly influence its pharmaceutical behavior and formulation development. As a weak basic compound, molindone hydrochloride exhibits pH-dependent solubility, with markedly enhanced dissolution in acidic to slightly acidic media compared to neutral or alkaline conditions [1] [2]. This behavior is characteristic of basic drugs where protonation at lower pH values increases water solubility through improved ionic interactions.

The aqueous solubility of molindone hydrochloride at ambient temperature (25°C) has been consistently reported as 19 mg/mL [3] [4] [5]. Under ultrasonication conditions, the apparent solubility increases substantially to 100 mg/mL (319.66 mM) [6], indicating that mechanical energy can facilitate dissolution by overcoming crystal lattice forces. In phosphate buffered saline at physiological pH (7.2), the solubility decreases to 10 mg/mL [7] [8], demonstrating the pH-dependent nature of this compound.

The solubility profile extends to organic solvents, where molindone hydrochloride shows limited solubility in dimethyl sulfoxide (DMSO) at 9 mg/mL (28.76 mM) under standard conditions [9], increasing to 17.5 mg/mL (55.94 mM) with ultrasonication and warming [6]. In polar protic solvents such as ethanol and dimethylformamide, the solubility is significantly reduced to approximately 2 mg/mL [8]. The compound maintains good solubility in methanol, where it readily dissolves to prepare 10 mg/mL solutions for analytical applications [10].

| Solvent/Medium | Solubility (mg/mL) | Reference/Source |

|---|---|---|

| Water (25°C) | 19 | [3] [4] |

| Water (ultrasonic) | 100 (319.66 mM) | [6] |

| DMSO (25°C) | 9 (28.76 mM) | [9] |

| DMSO (ultrasonic + warming) | 17.5 (55.94 mM) | [6] |

| PBS (pH 7.2) | 10 | [7] [8] |

| Ethanol | 2 | [8] |

| DMF | 2 | [8] |

| Methanol | Soluble (10 mg/mL solution) | [10] |

Table 1: Solubility Profile of Molindone Hydrochloride

The pH-dependent solubility behavior has direct implications for drug release and bioavailability. Studies conducted at 37°C in phosphate buffer systems reveal a clear correlation between pH and chemical stability, with the compound showing greater stability at acidic conditions where solubility is enhanced [11]. This relationship suggests that formulation strategies should consider both solubility optimization and stability maintenance through pH control.

Thermal Decomposition Kinetics

The thermal stability profile of molindone hydrochloride is characterized by well-defined decomposition parameters that are critical for processing and storage considerations. The compound exhibits a melting point range of 211-213°C [3], indicating good thermal stability under normal pharmaceutical manufacturing conditions.

Safety data sheets indicate that molindone hydrochloride exhibits no thermal decomposition when used according to specifications [12]. Under controlled conditions, the compound remains chemically stable up to its melting point, making it suitable for various pharmaceutical manufacturing processes including direct compression, granulation, and coating operations that may involve moderate temperature exposure.

When thermal decomposition does occur under extreme conditions, the process generates several decomposition products including carbon dioxide, carbon monoxide, hydrogen chloride gas, and nitrogen oxides [12]. These decomposition products are consistent with the molecular structure of molindone hydrochloride and provide insight into the thermal degradation pathways of the indolone ring system.

The compound's thermal stability is influenced by environmental factors, particularly moisture content and atmospheric conditions. Storage under inert atmosphere conditions at room temperature is recommended to maintain long-term stability [3]. The thermal decomposition kinetics suggest that processing temperatures should be maintained well below the melting point to prevent degradation, particularly in moisture-sensitive formulations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₂·HCl | [3] [13] [14] |

| Molecular Weight | 312.83-312.84 g/mol | [3] [13] [9] |

| CAS Number | 15622-65-8 | [3] [13] [9] |

| Melting Point | 211-213°C | [3] |

| Physical State (20°C) | Solid | [15] [16] |

| Color | White to off-white crystalline powder | [3] [17] [15] |

| pH (1% solution) | 4.0-5.0 | [10] |

| Water Content (maximum) | 0.5% | [10] |

| Storage Temperature | Room temperature (recommended <15°C) | [15] [16] |

Table 2: Physicochemical Properties of Molindone Hydrochloride

Hygroscopicity and Polymorphic Behavior

Molindone hydrochloride demonstrates moderate hygroscopic properties that significantly impact its formulation stability and processing characteristics. The compound is specified to contain not more than 0.5% water content according to pharmacopeial standards [10], indicating its tendency to absorb moisture from the environment under normal storage conditions.

The hygroscopic nature of molindone hydrochloride plays a crucial role in formulation stability. Research has demonstrated that moisture content directly correlates with chemical stability, with formulations containing higher water levels showing increased degradation rates [11]. Stable formulations typically maintain moisture levels below 5% by weight, with optimal stability achieved when water content is restricted to less than 2% by weight of the formulation [11].

Regarding polymorphic behavior, while specific crystalline forms of molindone hydrochloride have not been extensively characterized in the available literature, the compound is consistently described as existing in a white to off-white crystalline powder form [3] [17] [15]. The consistent melting point range of 211-213°C across multiple sources suggests a stable crystalline form under standard conditions [3].

The compound's hygroscopic properties necessitate specific storage requirements, with recommendations for storage in tight, light-resistant containers [10] and maintenance of cool, dry conditions preferably below 15°C [15] [16]. These storage conditions help prevent moisture uptake that could lead to chemical degradation or potential polymorphic transitions.

Storage stability studies indicate that the compound remains stable under recommended conditions, with room temperature storage being acceptable when moisture is controlled [9]. However, for optimal long-term stability, storage at reduced temperatures (4°C) with protection from moisture is preferred for pharmaceutical applications [6].

Compatibility with Pharmaceutical Excipients

The compatibility of molindone hydrochloride with pharmaceutical excipients presents unique challenges that require careful consideration in formulation development. The compound exhibits significant incompatibility with many commonly used pharmaceutical excipients [11], particularly in the presence of moisture, which can lead to accelerated degradation and formation of non-parent peaks.

Compatible excipient categories include several classes that have been successfully used in commercial formulations. Diluents and fillers such as lactose monohydrate, microcrystalline cellulose, and calcium sulfate have demonstrated compatibility [18] [19] [20]. These excipients provide the necessary bulk and structural integrity for solid dosage forms while maintaining chemical stability of the active ingredient.

Lubricants and glidants including magnesium stearate and colloidal silicon dioxide are compatible and essential for proper processing [18] [19]. Magnesium stearate, in particular, serves a dual function as both a processing aid and a hydrophobicity-inducing stabilizer [11], contributing to moisture protection around drug particles.

Acidifying agents represent a critical category of compatible excipients that serve both functional and stabilizing purposes. Compatible acidifiers include fumaric acid, citric acid, malic acid, tartaric acid, ascorbic acid, and alginic acid [11]. These excipients create a localized acidic microenvironment that enhances both drug solubility and chemical stability [11].

Specialized stabilizing excipients have been identified as particularly beneficial for molindone hydrochloride formulations. Eudragit L100 (a methacrylic acid copolymer) has been successfully used as a stabilizing agent [11], likely due to its acidic nature and moisture-protective properties. Ion exchange resins such as Amberlite IRP64, IRP69, and IRP88 provide additional stabilization through pH modification and moisture scavenging [11].

| Excipient Category | Specific Excipients | Function |

|---|---|---|

| Diluents/Fillers | Lactose monohydrate, Microcrystalline cellulose, Calcium sulfate | Bulk formation and tablet structure |

| Disintegrants | Alginic acid, Sodium starch glycolate | Tablet disintegration |

| Lubricants | Magnesium stearate | Processing aid and lubrication |

| Glidants | Colloidal silicon dioxide | Flow improvement |

| Acidifying Agents | Fumaric acid, Citric acid, Malic acid, Tartaric acid | pH adjustment and stabilization |

| Stabilizers | Eudragit L100, Ion exchange resins | Chemical stability enhancement |

| Colorants | FD&C Yellow No. 6, FD&C Blue 2, FD&C Red 40 | Product identification |

Table 3: Compatible Pharmaceutical Excipients for Molindone Hydrochloride Formulations

The moisture content of the final formulation emerges as the most critical factor in excipient compatibility. Stability studies demonstrate that formulations with moisture content below 1.6% w/w remain stable for extended periods under accelerated storage conditions (40°C/75% relative humidity) [11], while formulations with 7% w/w moisture show rapid degradation with significant non-parent peak formation [11].

| pH Value | Drug Loss After 24 Hours (%) | Temperature | Buffer System |

|---|---|---|---|

| 6.0 | 3.0 | 37°C | Phosphate |

| 6.8 | 6.4 | 37°C | Phosphate |

| 7.5 | 7.5 | 37°C | Phosphate |

Table 4: pH-Dependent Stability of Molindone Hydrochloride

Processing considerations for compatible formulations emphasize dry processing methods such as direct compression, roller compaction, and hot melt granulation to minimize moisture exposure [11]. When aqueous processes are necessary, acidic pH granulation media or non-aqueous granulation systems should be employed to maintain stability [11].

| Formulation Example | Moisture Content (% w/w) | Stability at 40°C/75% RH | Non-Parent Peak Formation |

|---|---|---|---|

| Stable IR Capsules (Example 2a) | 1.6 | Stable for 2 months | Minimal (<0.1%) |

| Stable IR Capsules (Example 2d) | 1.6 | Stable for 2 months | Minimal (<0.1%) |

| Unstable Formulation (Example 3a) | 7.0 | Poor stability after 1 month | Significant (>2%) |

| Recommended Maximum | <5.0 (preferably <2.0) | Expected stable | Controlled |

Table 5: Relationship Between Moisture Content and Formulation Stability

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Dates

2: Kellner R, Gervais RH, Pathak D. A pilot study of the short-term antianxiety effects of molindone HCl. J Clin Pharmacol New Drugs. 1972 Nov-Dec;12(11):472-6. PubMed PMID: 4563663.